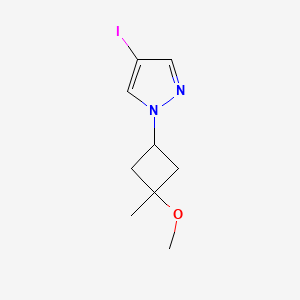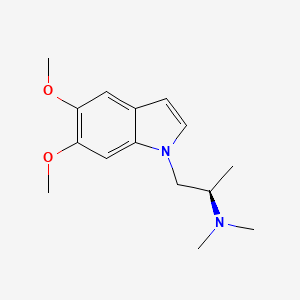![molecular formula C18H14N4O B12944377 Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824395-29-1](/img/structure/B12944377.png)
Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(1H-imidazol-2-yl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. This intermediate is then further reacted with acetyl chloride in the presence of a base to introduce the ethanone group . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.
Scientific Research Applications
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone involves its ability to bind to specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone include:
1-(1H-Imidazol-2-yl)ethanone: A simpler structure with only one imidazole ring, used in similar applications but with different reactivity and binding properties.
2-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring and a phenol group, used in the study of enzyme inhibition and receptor binding.
4-(1H-Imidazol-1-yl)phenol: Another similar compound with applications in biological research and material science.
The uniqueness of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone lies in its combined imidazole and benzimidazole rings, which provide a versatile platform for various chemical reactions and interactions with biological targets.
Properties
CAS No. |
824395-29-1 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11(23)12-6-7-15-16(10-12)22-18(21-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,22) |
InChI Key |
XMTPHFNKHBWIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


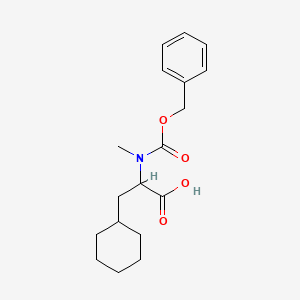
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
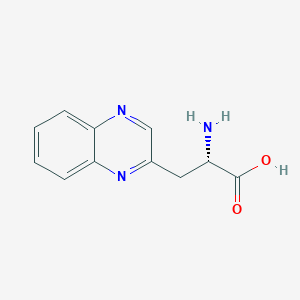
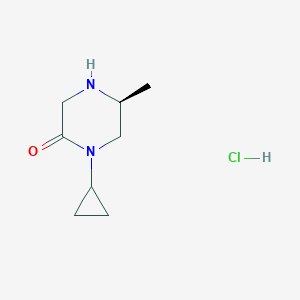
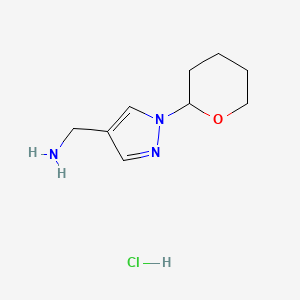
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
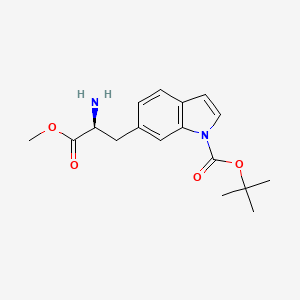
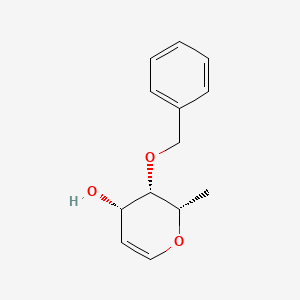
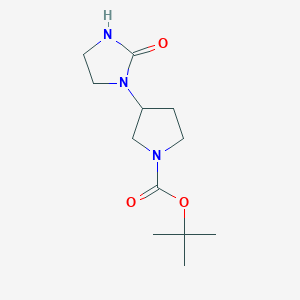
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
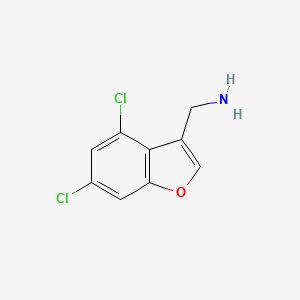
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)
